molecular formula C6H5N3OS B6278983 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine CAS No. 2763759-56-2

4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine

Cat. No. B6278983
CAS RN: 2763759-56-2
M. Wt: 167.2
InChI Key:
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Description

4-(Thiophen-3-yl)-1,2,5-oxadiazol-3-amine, also known as 4-TODA, is a heterocyclic compound containing a thiophene, oxadiazole, and amine functional groups. It is a versatile compound that can be used in a variety of applications in the field of organic chemistry. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and dyes, and has been studied for its potential applications in medicinal chemistry and drug discovery. 4-TODA has also been studied for its potential use in biochemistry and physiology, as well as its potential as a lab reagent.

Scientific Research Applications

4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine has been studied for a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and dyes. It has also been studied for its potential applications in medicinal chemistry and drug discovery. 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine has been used as a starting material for the synthesis of a variety of heterocycles, such as pyridines, quinolines, and thiophenes. It has also been used as a catalyst in the synthesis of a variety of compounds, including nitro compounds and nitrile oxides.

Mechanism of Action

The mechanism of action of 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine is not yet fully understood. However, it is believed to involve the formation of a covalent bond between the thiophene and oxadiazole moieties, which then undergoes a series of chemical reactions. It is also believed that 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine may act as an inhibitor of certain enzymes, such as cytochrome P450, and may also act as an antioxidant.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine are not yet fully understood. However, it has been shown to have some effects on the activity of certain enzymes, such as cytochrome P450. It has also been shown to have some antioxidant activity. In addition, 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine has been shown to have some effects on the activity of certain hormones, such as cortisol, and has been shown to have some anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine has several advantages and limitations for use in lab experiments. One advantage is that it is a versatile compound that can be used in a variety of applications in the field of organic chemistry. It is also relatively easy to synthesize in high yields. However, it is also important to note that 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine is a potentially hazardous compound, and should be handled with caution in the laboratory.

Future Directions

There are a variety of potential future directions for the research and development of 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine. One potential direction is to further explore its potential applications in medicinal chemistry and drug discovery. Another potential direction is to further study its biochemical and physiological effects, as well as its potential as a lab reagent. Additionally, further research could be conducted to explore its potential as an antioxidant and its potential effects on hormones. Finally, further research could be conducted to explore its potential as a catalyst in the synthesis of a variety of compounds.

Synthesis Methods

4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine can be synthesized in several different ways. The most common method involves the oxidation of 4-thiophenol with hydrogen peroxide in an acidic medium, followed by the reaction of the resulting 4-thiophenolate with 1,2,5-oxadiazole in an aqueous solution. This method has been used to synthesize 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine in both high and low yields. Other methods for the synthesis of 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine include the reaction of 4-thiophenol with an aryl amine in the presence of an oxidizing agent, as well as the reaction of 4-thiophenol with a nitrile in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine can be achieved through a two-step reaction process. The first step involves the synthesis of 3-(thiophen-3-yl)-1,2,5-oxadiazole, which is then converted to the final product in the second step.", "Starting Materials": [ "Thiophene-3-carboxylic acid", "Hydrazine hydrate", "Phosphorus oxychloride", "Sodium hydroxide", "Ethanol", "Ammonium hydroxide", "Acetic acid", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "4-Amino-3-nitrotoluene" ], "Reaction": [ "Step 1: Synthesis of 3-(thiophen-3-yl)-1,2,5-oxadiazole", "1. Thiophene-3-carboxylic acid is reacted with hydrazine hydrate in ethanol to form thiophene-3-carbohydrazide.", "2. Phosphorus oxychloride is added to the reaction mixture and heated to form 3-(thiophen-3-yl)-1,2,5-oxadiazole.", "Step 2: Conversion of 3-(thiophen-3-yl)-1,2,5-oxadiazole to 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine", "1. 3-(thiophen-3-yl)-1,2,5-oxadiazole is reacted with sodium hydroxide and ammonium hydroxide to form the corresponding amide.", "2. The amide is then reduced with sodium borohydride to form the corresponding amine.", "3. The amine is diazotized with sodium nitrite and sulfuric acid to form the diazonium salt.", "4. The diazonium salt is then reacted with 4-amino-3-nitrotoluene in the presence of sodium bicarbonate and acetic acid to form the final product, 4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine." ] }

CAS RN

2763759-56-2

Product Name

4-(thiophen-3-yl)-1,2,5-oxadiazol-3-amine

Molecular Formula

C6H5N3OS

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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